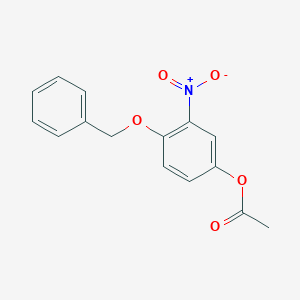
4-Benzyloxy-3-nitrophenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-3-nitrophenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a nitroaromatic compound that is commonly used as a substrate for enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 4-Benzyloxy-3-nitrophenyl acetate involves the hydrolysis of the ester bond by esterases and lipases. The hydrolysis of the ester bond results in the formation of 4-hydroxy-3-nitrophenol and benzyl alcohol. The reaction is commonly used in the study of enzyme kinetics and inhibition.
Biochemische Und Physiologische Effekte
4-Benzyloxy-3-nitrophenyl acetate has no known biochemical or physiological effects. However, it is important to note that the compound should be handled with care as it is toxic and can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Benzyloxy-3-nitrophenyl acetate in lab experiments is its high substrate specificity towards esterases and lipases. This makes it an ideal substrate for studying the kinetics and inhibition of these enzymes. Additionally, the compound is relatively stable and can be stored for long periods without significant degradation.
However, one of the limitations of using 4-Benzyloxy-3-nitrophenyl acetate is its toxicity. The compound can cause skin and eye irritation, and proper safety precautions should be taken when handling it. Additionally, the compound is relatively expensive compared to other substrates, which may limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the use of 4-Benzyloxy-3-nitrophenyl acetate in scientific research. One potential area of research is the development of new drugs and drug delivery systems using the compound. Additionally, the compound can be used in the study of enzyme kinetics and inhibition, particularly in the development of new inhibitors for esterases and lipases. Finally, the compound can be used in the study of enzyme biocatalysis and biotransformation, particularly in the development of new biocatalysts for industrial applications.
Conclusion
In conclusion, 4-Benzyloxy-3-nitrophenyl acetate is a chemical compound that has numerous applications in scientific research. It is commonly used as a substrate for enzyme-catalyzed reactions, particularly in the study of esterases and lipases. The compound has a high substrate specificity and is relatively stable, making it an ideal substrate for certain experiments. However, the compound is toxic and should be handled with care. There are numerous future directions for the use of 4-Benzyloxy-3-nitrophenyl acetate in scientific research, particularly in the development of new drugs and drug delivery systems, the study of enzyme kinetics and inhibition, and the study of enzyme biocatalysis and biotransformation.
Synthesemethoden
4-Benzyloxy-3-nitrophenyl acetate can be synthesized through several methods. One of the most commonly used methods is the reaction of 4-hydroxy-3-nitrophenyl acetic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Benzyloxy-3-nitrophenyl acetate has numerous applications in scientific research. It is commonly used as a substrate for enzyme-catalyzed reactions, particularly in the study of esterases and lipases. The compound is also used in the development of new drugs and drug delivery systems. Additionally, 4-Benzyloxy-3-nitrophenyl acetate is used in the study of enzyme kinetics and inhibition.
Eigenschaften
CAS-Nummer |
141498-79-5 |
|---|---|
Produktname |
4-Benzyloxy-3-nitrophenyl acetate |
Molekularformel |
C15H13NO5 |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
(3-nitro-4-phenylmethoxyphenyl) acetate |
InChI |
InChI=1S/C15H13NO5/c1-11(17)21-13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
MQXCUKMOGHBJPQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



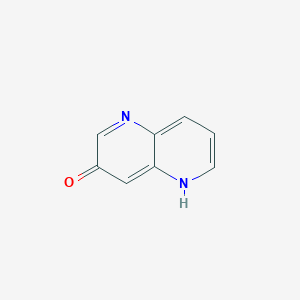
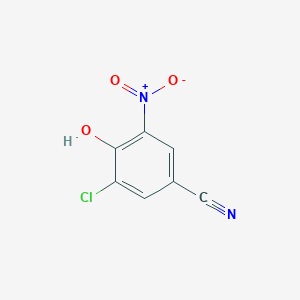
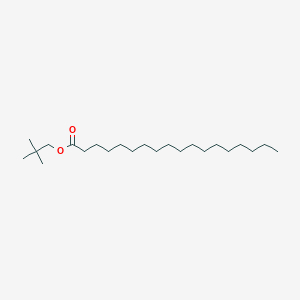
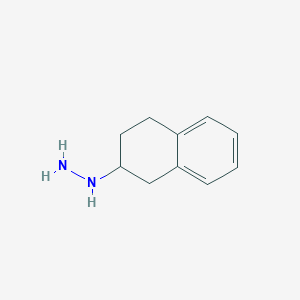
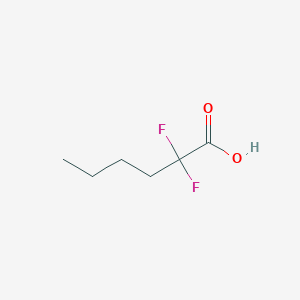
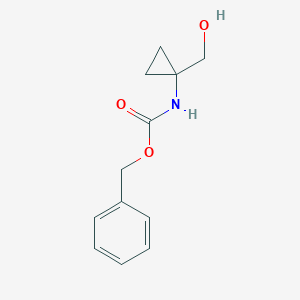
![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)
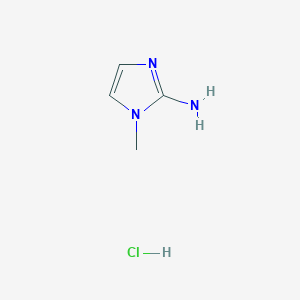


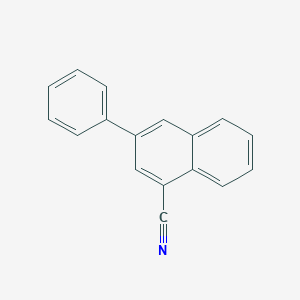
![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
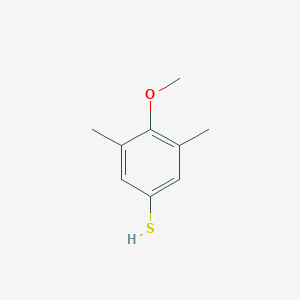
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)